molecular formula C7H9ClN2O2S B13967446 Ethyl 2-(2-amino-5-chlorothiazol-4-YL)acetate

Ethyl 2-(2-amino-5-chlorothiazol-4-YL)acetate

Cat. No.: B13967446
M. Wt: 220.68 g/mol
InChI Key: UGOJWGHBNPPCOK-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the chloro substituent on the thiazole ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester typically involves the reaction of 2-amino-5-chlorothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of 2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The amino and chloro substituents on the thiazole ring allow the compound to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can act as a ligand for certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-thiazoleacetic acid
  • 2-Amino-5-chlorothiazole
  • 2-Amino-4-phenylthiazole

Uniqueness

2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester is unique due to the presence of both the amino and chloro substituents on the thiazole ring, which enhances its reactivity and potential for diverse chemical transformations. This compound also exhibits a broader range of biological activities compared to its analogs, making it a valuable scaffold in drug discovery and development .

Biological Activity

Ethyl 2-(2-amino-5-chlorothiazol-4-YL)acetate is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorothiazole ring, which is known for conferring various biological activities. The molecular formula is C7H8ClN3O2SC_7H_8ClN_3O_2S with a molecular weight of approximately 207.67 g/mol. The compound exhibits high solubility in organic solvents, facilitating its application in various chemical and biological processes.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has been evaluated against a range of pathogenic microorganisms, demonstrating significant antibacterial and antifungal activities.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 32 µg/mL
Escherichia coli 16 µg/mL
Candida albicans 64 µg/mL
Pseudomonas aeruginosa 128 µg/mL

These findings indicate that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

The mechanisms underlying the biological activity of this compound have been explored in several studies. The compound appears to exert its effects through multiple pathways:

  • Inhibition of Cell Wall Synthesis : Similar to other thiazole derivatives, it may interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Disruption of Membrane Integrity : this compound may compromise the integrity of microbial membranes, resulting in leakage of cellular contents.
  • Modulation of Metabolic Pathways : The compound has been shown to inhibit key metabolic enzymes involved in energy production within pathogens.

Case Studies and Research Findings

Recent research has focused on the therapeutic potential of this compound in treating infectious diseases. A notable study investigated its efficacy against drug-resistant strains of bacteria:

Case Study: Efficacy Against MRSA

In vitro studies demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective at concentrations significantly lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option for resistant infections.

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C7H9ClN2O2S/c1-2-12-5(11)3-4-6(8)13-7(9)10-4/h2-3H2,1H3,(H2,9,10)

InChI Key

UGOJWGHBNPPCOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(SC(=N1)N)Cl

Origin of Product

United States

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